molecular formula C14H18BrNO4S2 B2969391 (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705785-53-0

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2969391
CAS RN: 1705785-53-0
M. Wt: 408.33
InChI Key: IRNSIQUDSVLHPD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of bicyclic azetidines. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into the synaptic vesicles. This compound has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and drug addiction.

Scientific Research Applications

Synthesis of Sulfoxides

The compound is part of a broader class of chemicals used in the synthesis of sulfoxides, employing bromine complexes for selective oxidation of sulfides to sulfoxides, which is crucial for incorporating oxygen isotopes into compounds. This method demonstrates a refined approach to modifying sulfur-containing organic compounds, enhancing their utility in various chemical transformations (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

Atom-Transfer Radical Cyclizations

The chemical structure is closely related to compounds used in atom-transfer radical cyclizations, leading to annulation products. These processes are instrumental in constructing complex molecular architectures, illustrating the compound's role in facilitating innovative synthetic routes (Flynn, Zabrowski, & Nosal, 1992).

Study of Cycloadditions

Research involving similar bicyclic olefins sheds light on the stereo- and regiochemistry of 1,3-dipolar cycloadditions. These studies provide insights into the mechanisms governing cycloaddition reactions, crucial for designing molecules with specific spatial arrangements, which is fundamental in the development of pharmaceuticals and materials science (Taniguchi, Ikeda, & Imoto, 1978).

Molecular Recognition Studies

Investigations into the molecular recognition of noncharged organic guests by p-sulfonatocalix[4]arene using bicyclic azoalkanes reveal the importance of spherical shape complementarity in host-guest chemistry. This research underscores the compound's relevance in studying molecular interactions, which is vital for understanding biological processes and developing sensor technologies (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S2/c1-21(17,18)12-8-10-6-7-11(9-12)16(10)22(19,20)14-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNSIQUDSVLHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

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